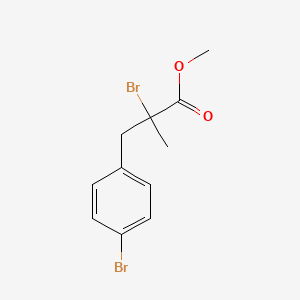![molecular formula C21H18F3N5O2 B12131397 2-amino-N-(3-methoxypropyl)-1-(2,3,4-trifluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12131397.png)
2-amino-N-(3-methoxypropyl)-1-(2,3,4-trifluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-アミノ-N-(3-メトキシプロピル)-1-(2,3,4-トリフルオロフェニル)-1H-ピロロ[2,3-b]キノキサリン-3-カルボキサミドは、その独特の構造的特徴とさまざまな科学分野における潜在的な用途で知られる、複雑な有機化合物です。この化合物は、トリフルオロフェニル基、ピロロキノキサリンコア、およびメトキシプロピル側鎖の存在を特徴とし、これらはその独特の化学的性質に貢献しています。
準備方法
合成経路と反応条件
2-アミノ-N-(3-メトキシプロピル)-1-(2,3,4-トリフルオロフェニル)-1H-ピロロ[2,3-b]キノキサリン-3-カルボキサミドの合成は、通常、市販の前駆体から始まる複数の段階を含みます。主要な段階には以下が含まれます。
ピロロキノキサリンコアの形成: これは、制御された条件下で適切な前駆体を含む環化反応によって達成できます。
トリフルオロフェニル基の導入: この段階は、多くの場合、トリフルオロフェニルハライドを使用する求核置換反応を含みます。
メトキシプロピル側鎖の付加: これは、メトキシプロピルハライドを使用するアルキル化反応によって行うことができます。
工業生産方法
この化合物の工業生産には、収率と純度を高めるために上記の合成経路を最適化することが含まれる場合があります。これには、高スループット反応器、高度な精製技術、および厳格な品質管理対策の使用が含まれます。
化学反応の分析
反応の種類
2-アミノ-N-(3-メトキシプロピル)-1-(2,3,4-トリフルオロフェニル)-1H-ピロロ[2,3-b]キノキサリン-3-カルボキサミドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この反応は、追加の官能基を導入するか、既存の官能基を変更できます。
還元: これは、分子内の特定の原子の酸化状態を変えるために使用できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)が含まれます。
還元: 水素化リチウムアルミニウム(LiAlH4)および水素化ホウ素ナトリウム(NaBH4)などの還元剤がよく使用されます。
置換: ハライドや求核剤などの試薬は、適切な条件下で一般的に使用されます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はヒドロキシル化誘導体をもたらす可能性があり、一方、置換反応はさまざまな官能基を導入できます。
科学研究の用途
2-アミノ-N-(3-メトキシプロピル)-1-(2,3,4-トリフルオロフェニル)-1H-ピロロ[2,3-b]キノキサリン-3-カルボキサミドは、科学研究においていくつかの用途があります。
化学: より複雑な分子の合成のための構成ブロックとして使用されます。
生物学: この化合物のユニークな構造は、生物学的相互作用と経路を研究するための候補となっています。
業界: この化合物は、特殊な特性を持つ新しい材料の開発に使用できます。
科学的研究の応用
2-amino-N-(3-methoxypropyl)-1-(2,3,4-trifluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound can be used in the development of new materials with specialized properties.
作用機序
2-アミノ-N-(3-メトキシプロピル)-1-(2,3,4-トリフルオロフェニル)-1H-ピロロ[2,3-b]キノキサリン-3-カルボキサミドの作用機序は、特定の分子標的との相互作用を含みます。これらの標的には、酵素、受容体、または他のタンパク質が含まれ、生物学的経路の調節につながります。正確なメカニズムは、特定の用途と状況によって異なる場合があります。
類似の化合物との比較
類似の化合物
2-アミノ-N-(2-アミノフェニル)チアゾール-5-カルボキサミド: Bcr-Ablとヒストン脱アセチル化酵素の両方に阻害活性があることが知られています.
N-(3-メトキシプロピル)-2-[(2,3,4-トリフルオロフェニル)アミノ]プロパンアミド: 構造的類似性を共有していますが、コア構造が異なります.
類似化合物との比較
Similar Compounds
2-amino-N-(2-aminophenyl)thiazole-5-carboxamide: Known for its dual inhibitory activity against Bcr-Abl and histone deacetylase.
N-(3-methoxypropyl)-2-[(2,3,4-trifluorophenyl)amino]propanamide: Shares structural similarities but differs in its core structure.
特性
分子式 |
C21H18F3N5O2 |
|---|---|
分子量 |
429.4 g/mol |
IUPAC名 |
2-amino-N-(3-methoxypropyl)-1-(2,3,4-trifluorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C21H18F3N5O2/c1-31-10-4-9-26-21(30)15-18-20(28-13-6-3-2-5-12(13)27-18)29(19(15)25)14-8-7-11(22)16(23)17(14)24/h2-3,5-8H,4,9-10,25H2,1H3,(H,26,30) |
InChIキー |
RIPPNVNRRDXGRG-UHFFFAOYSA-N |
正規SMILES |
COCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=C(C(=C(C=C4)F)F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2Z,5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B12131341.png)
![3-(4-tert-butylphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12131353.png)
![2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B12131358.png)
![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12131363.png)
![N-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B12131371.png)
![5-Chloro-2-[(4-methylpiperidyl)sulfonyl]thiophene](/img/structure/B12131376.png)
![(5Z)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12131385.png)
![3-phenyl-N-(1-phenylethyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12131392.png)
![5-[(3-Chlorophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12131393.png)
![4'-hydroxy-3'-[(4-methoxy-3-methylphenyl)carbonyl]-1-methyl-1'-[2-(morpholin-4-yl)ethyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12131399.png)

![5-[(1,3-benzothiazol-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12131411.png)
